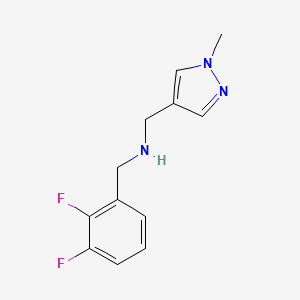

![molecular formula C14H13FN2O3S B2988683 [2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester CAS No. 177957-47-0](/img/structure/B2988683.png)

[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

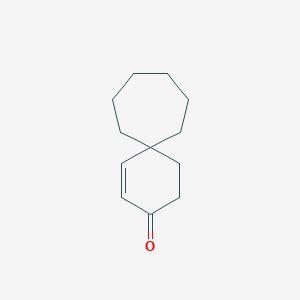

“[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester” is a chemical compound with the linear formula C16H14FNO3 . It is related to the class of compounds known as thiazoles . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles have a planar ring structure and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester” are not provided in the available resources. Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

GPIIb/IIIa Integrin Antagonists Development

The study by Hayashi et al. (1998) introduces a potent and orally active fibrinogen receptor antagonist, showcasing the application of trisubstituted beta-amino acid residues and substituted benzamidine structures for antithrombotic treatment. This highlights the compound's relevance in medicinal chemistry, particularly in developing treatments for acute-phase antithrombotic conditions (Hayashi et al., 1998).

Novel Synthetic Approaches

El‐Faham et al. (2013) explored OxymaPure/DIC as an efficient reagent for synthesizing a novel series of α-ketoamide derivatives, including benzoyl amino acid ester derivatives. This research demonstrates innovative synthetic routes and methodologies, which could be applicable to synthesizing compounds such as "[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester" and related structures (El‐Faham et al., 2013).

Pyrrolo[2,1-b]thiazol-3-one Derivatives Synthesis

Research by Tverdokhlebov et al. (2005) on synthesizing Pyrrolo[2,1-b]thiazol-3-one derivatives reveals methodologies for creating complex thiazole structures. Such studies are crucial for understanding how specific substitutions and chemical reactions can be employed to synthesize and modify thiazole-based compounds, potentially including the target compound (Tverdokhlebov et al., 2005).

Metal Complex Formation

Singh and Baruah (2008) discussed the synthesis and characterization of nickel, copper, and zinc complexes of a thiazole-3-yl-acetic acid derivative, showcasing the potential of thiazole derivatives in forming complexes with metals. This aspect could open avenues for research into the use of "[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester" in creating metal complexes with unique properties (Singh & Baruah, 2008).

Anticancer Agents Development

Ivasechko et al. (2022) explored the synthesis and evaluation of pyridine-thiazole hybrid molecules as potential anticancer agents. This research underscores the importance of thiazole derivatives in developing new therapeutic agents, potentially positioning "[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester" as a candidate for further exploration in anticancer drug development (Ivasechko et al., 2022).

Propriétés

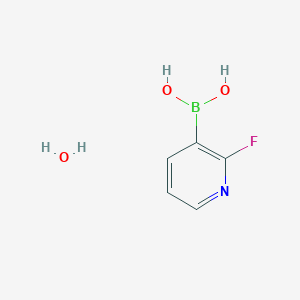

IUPAC Name |

ethyl 2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUOVAQYTXOIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

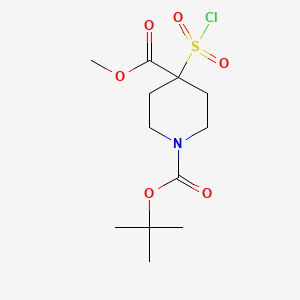

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671651 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)

![N-(1-Cyanocyclohexyl)-2-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2988605.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2988606.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2988619.png)

![2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2988621.png)

![N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988622.png)